molecular formula C6H8O2S B8389563 2-(2-Thienyloxy)-ethanol

2-(2-Thienyloxy)-ethanol

Cat. No.: B8389563
M. Wt: 144.19 g/mol
InChI Key: ZOCAUADSJATSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Name: 2-(2-Thienyloxy)-ethanol Molecular Formula: C₆H₈OS Molecular Weight: 144.19 g/mol CAS Registry Number: 5402-55-1 Synonyms: 2-(2-Hydroxyethyl)thiophene, 2-Thienyloxyethanol Structure: Comprises a thiophene (sulfur-containing aromatic ring) linked via an ether bond to an ethanol group.

Applications: Primarily used as a pharmaceutical intermediate (). Its thiophene moiety imparts unique electronic and solubility properties, making it valuable in synthesizing bioactive molecules.

Properties

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

2-thiophen-2-yloxyethanol

InChI

InChI=1S/C6H8O2S/c7-3-4-8-6-2-1-5-9-6/h1-2,5,7H,3-4H2

InChI Key

ZOCAUADSJATSIW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) CAS Number
This compound C₆H₈OS 144.19 ~200* 5402-55-1
2-Methoxyethanol C₃H₈O₂ 76.09 124 109-86-4
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 194 111-77-3
2-(Biphenyl-2-yloxy)ethanol C₁₄H₁₄O₂ 214.26 N/A 7501-02-2
2-(2-Butoxyethoxy)ethanol C₈H₁₈O₃ 162.23 231 112-34-5

*Estimated based on molecular weight and analogous compounds.

Research Findings and Key Differences

Chemical Reactivity: The thiophene ring in this compound enables electrophilic substitution reactions, unlike purely aliphatic glycol ethers (). Alkoxy glycol ethers (e.g., 2-methoxyethanol) are prone to oxidation, forming aldehydes, while thienyl derivatives exhibit greater stability ().

Solubility: Thienyl derivatives have lower water solubility than 2-methoxyethanol (76.09 g/mol) due to aromaticity but better solubility in organic solvents ().

Toxicity: Glycol ethers with smaller alkyl groups (e.g., 2-methoxyethanol) show higher systemic toxicity, whereas bulkier derivatives (e.g., butoxyethoxyethanol) are less hazardous ().

Industrial Use: this compound is niche in pharmaceuticals, while diethylene glycol monomethyl ether (CAS 111-77-3) is ubiquitous in consumer products ().

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